molecular formula C9H4BrCl2NS B1445547 2-Bromo-4-(3,4-dichlorophenyl)thiazole CAS No. 412923-60-5

2-Bromo-4-(3,4-dichlorophenyl)thiazole

Cat. No.: B1445547
CAS No.: 412923-60-5
M. Wt: 309.01 g/mol
InChI Key: XHDJPQSBEIJGLG-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,4-dichlorophenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine at the 2-position and a 3,4-dichlorophenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(3,4-dichlorophenyl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antifungal, antibacterial, and anticancer activities . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their function. For instance, it has been shown to inhibit certain kinases, leading to the disruption of signaling pathways essential for cell survival . Additionally, this compound can interact with DNA, causing changes in gene expression and leading to cellular effects such as apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,4-dichlorophenyl)thiazole typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,4-dichlorophenyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-4-(3,4-dichlorophenyl)thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(3,4-dichlorophenyl)thiazole is unique due to the presence of both bromine and dichlorophenyl substituents, which can significantly influence its chemical and biological properties. These substituents may enhance its potency and selectivity in various applications compared to other thiazole derivatives .

Properties

IUPAC Name

2-bromo-4-(3,4-dichlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2NS/c10-9-13-8(4-14-9)5-1-2-6(11)7(12)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDJPQSBEIJGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743576
Record name 2-Bromo-4-(3,4-dichlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-60-5
Record name 2-Bromo-4-(3,4-dichlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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